4-(chloromethyl)-3-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-3-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group at the 4-position and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-3-phenyl-1H-pyrazole typically involves the reaction of 3-phenyl-1H-pyrazole with chloromethylating agents. One common method is the reaction of 3-phenyl-1H-pyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the chloromethyl group to a methyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
4-(chloromethyl)-3-phenyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-3-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-methyl-3-phenyl-1H-pyrazole:
4-(bromomethyl)-3-phenyl-1H-pyrazole: Similar structure but with a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl derivative.
Uniqueness
4-(chloromethyl)-3-phenyl-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-(chloromethyl)-5-phenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGXQRUBBRVCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.